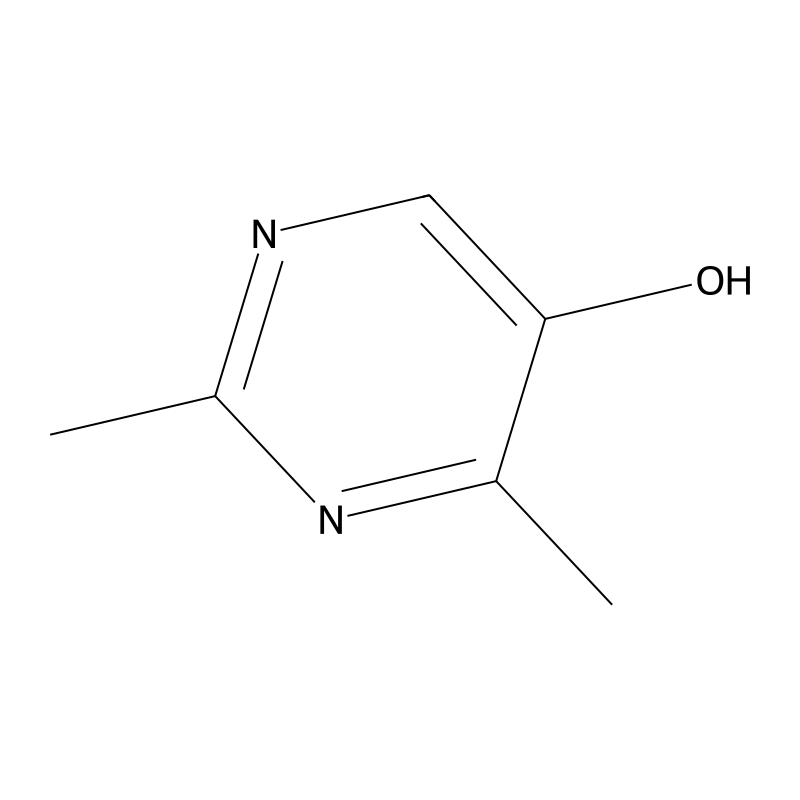

2,4-Dimethylpyrimidin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can find from scientific databases:

- Chemical Properties and Suppliers: Scientific databases like PubChem provide basic information on the structure, formula, and some physical properties of 2,4-Dimethylpyrimidin-5-ol (). These resources can be helpful for researchers characterizing the compound.

- Availability: Several chemical suppliers offer 2,4-Dimethylpyrimidin-5-ol, suggesting its potential use in various research fields (, ).

2,4-Dimethylpyrimidin-5-ol is a chemical compound with the molecular formula and a molecular weight of 124.14 g/mol. It is classified as a pyrimidine derivative, characterized by a pyrimidine ring with two methyl groups at positions 2 and 4, and a hydroxyl group at position 5. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including orexin receptor antagonists, which are being explored for their potential in treating sleep disorders and other conditions .

Currently, there is no scientific research readily available describing a specific mechanism of action for DMPY. Given its status as a research building block, further investigation is needed to determine its potential biological activity.

No data regarding the safety hazards of DMPY is currently available. As with any new compound, it is advisable to handle DMPY with proper laboratory precautions, including wearing gloves, eye protection, and working in a fume hood.

Limitations and Future Research

- Synthesis and characterization of DMPY derivatives to assess their biological activity.

- Investigating potential applications in medicinal chemistry or material science.

- Determining the physical and chemical properties of DMPY.

- Evaluating the safety profile of DMPY.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Alkylation: The nitrogen atoms in the pyrimidine ring can undergo alkylation, leading to the formation of quaternary ammonium salts.

- Condensation: It can react with aldehydes or ketones to form imines or enamines, which are useful in further synthetic applications .

Research indicates that 2,4-Dimethylpyrimidin-5-ol exhibits biological activity that may be beneficial in pharmacological contexts. Specifically, it has been identified as an intermediate in the synthesis of orexin receptor antagonists, which are being studied for their potential effects on sleep regulation and appetite control. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further investigation in drug development .

Synthesis of 2,4-Dimethylpyrimidin-5-ol typically involves several methods:

- Cyclization Reactions: Starting from appropriate precursors like urea or thiourea and aldehydes, cyclization can yield pyrimidine derivatives.

- Methylation: Methylating agents such as dimethyl sulfate or methyl iodide can be used to introduce methyl groups at the desired positions on the pyrimidine ring.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions or by hydrolysis of suitable intermediates .

2,4-Dimethylpyrimidin-5-ol is primarily utilized in:

- Pharmaceutical Synthesis: It serves as a key intermediate in the development of orexin receptor antagonists and other therapeutic agents.

- Chemical Research: Its unique structure makes it valuable for studying pyrimidine chemistry and developing new synthetic methodologies .

Interaction studies involving 2,4-Dimethylpyrimidin-5-ol focus on its binding affinity to various biological receptors. Preliminary data suggest that it may interact with orexin receptors, influencing pathways related to sleep and appetite regulation. Such studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 2,4-Dimethylpyrimidin-5-ol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Highlights | Similarity Index |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-ylmethanol | Hydroxymethyl group at position 2 | 0.71 |

| 4-(Dimethoxymethyl)-2-methylpyrimidine | Dimethoxy group substituent | 0.72 |

| 2-Methylpyrimidin-5-ol | Single methyl substitution | 0.70 |

| 6-Methylpyrimidin-4-ol | Hydroxyl group at position 4 | 0.74 |

These compounds demonstrate varying degrees of similarity based on structural modifications around the pyrimidine core, influencing their chemical behavior and biological activity.

Classical Synthetic Routes and Reaction Mechanisms

Cyclocondensation of β-Dicarbonyl Compounds with Urea Derivatives

The most established synthetic pathway for 2,4-dimethylpyrimidin-5-ol involves the cyclocondensation reaction between β-dicarbonyl compounds and urea derivatives. This approach follows the fundamental principles of pyrimidine ring formation through nucleophilic attack and subsequent cyclization mechanisms. The reaction typically employs acetylacetone (pentane-2,4-dione) as the β-dicarbonyl component and urea as the nitrogen-containing building block.

The mechanistic pathway proceeds through acid-catalyzed attack of urea on the keto-enol form of acetylacetone, followed by cyclization to form the pyrimidine ring system. Research has demonstrated that the keto-enol equilibrium of acetylacetone plays a crucial role in this transformation, with the enol form being favored in nonpolar solvents. The equilibrium constant for the keto-to-enol transformation varies significantly with solvent polarity, ranging from 11.7 in the gas phase to 0.23 in aqueous solutions.

The classical preparation involves treating urea with acetylacetone in boiling ethanol, followed by treatment with concentrated hydrochloric acid under reflux conditions for 24 hours. This method yields 4,6-dimethyl-2-hydroxypyrimidine hydrochloride in approximately 75% yield. The reaction mechanism involves initial formation of an iminium intermediate through condensation of urea with the carbonyl groups of acetylacetone, followed by intramolecular cyclization and subsequent hydroxylation to generate the desired product.

Alternative synthetic approaches within this category include the use of thiourea derivatives as nitrogen sources, which can provide access to thio-substituted intermediates that undergo subsequent conversion to the hydroxyl-containing target compound. These reactions typically proceed through similar mechanistic pathways but offer additional flexibility in terms of functional group manipulation and reaction conditions.

Hydroxylation of 2,4-Dimethylpyrimidine Precursors

The hydroxylation approach represents an alternative classical route that involves the initial synthesis of 2,4-dimethylpyrimidine precursors followed by selective hydroxylation at the 5-position. This methodology offers advantages in terms of regioselectivity and functional group tolerance, particularly when dealing with complex molecular architectures that require precise substitution patterns.

The hydroxylation process can be achieved through various oxidative methodologies, including the use of transition metal catalysts, peroxide-based oxidizing agents, or enzymatic systems. The regioselectivity of hydroxylation at the 5-position is typically controlled by the electronic properties of the pyrimidine ring, where the electron-deficient nature of the heterocycle directs oxidative attack to specific positions.

Research has indicated that the hydroxylation of 2,4-dimethylpyrimidine can be accomplished using both chemical and biological oxidation systems. Chemical hydroxylation typically employs strong oxidizing agents under controlled conditions to prevent over-oxidation or ring degradation. The reaction conditions must be carefully optimized to achieve selective hydroxylation while maintaining the integrity of the pyrimidine core structure.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

The implementation of continuous flow reactor technology has revolutionized the industrial-scale production of 2,4-dimethylpyrimidin-5-ol by offering enhanced control over reaction parameters and improved safety profiles. Continuous flow microreactors enable the optimization of reaction conditions for individual synthetic steps while avoiding the need for intermediate isolation and purification.

Research has demonstrated the effectiveness of two-step tandem synthesis protocols in continuous flow systems, where the formation of pyrimidine derivatives occurs through sequential reaction units. The first microreactor facilitates the initial condensation reaction between starting materials, while the second reactor enables the completion of cyclization and functionalization processes. This approach has been shown to reduce reaction times from 48 hours under traditional batch conditions to approximately 40 minutes in continuous flow systems.

The optimization of continuous flow synthesis involves careful control of several critical parameters, including substrate molar ratios, reaction temperature, residence time, and catalyst loading. Studies have shown that optimal conditions for pyrimidine synthesis in microreactors include substrate ratios of 1:8 for the primary reactants, reaction temperatures of 30-40°C, and residence times of 10-30 minutes depending on the specific transformation.

Flow rate optimization represents another crucial aspect of continuous flow synthesis, with studies indicating that proper flow rate control can significantly impact product yields and reaction selectivity. The ability to precisely control mixing and heat transfer in microreactor systems enables the achievement of yields ranging from 34.8% to 69.1% under optimized conditions.

Catalytic Systems for Yield Enhancement

The development of efficient catalytic systems has been instrumental in improving the yields and selectivity of 2,4-dimethylpyrimidin-5-ol synthesis on industrial scales. Various catalytic approaches have been investigated, including homogeneous acid catalysts, heterogeneous solid acid catalysts, and metal-based catalytic systems.

Iron(III)-based catalytic systems have shown particular promise for the synthesis of pyrimidine derivatives through Biginelli-type reactions. The combination of iron(III) chloride with trimethylsilyl iodide has been demonstrated to accelerate cyclocondensation reactions significantly, providing products in high yields. The role of trimethylsilyl iodide in these systems is attributed to its function as a hard-soft acid activator that enhances the electrophilicity of carbonyl groups.

Palladium-catalyzed systems have also been explored for pyrimidine synthesis, particularly in coupling reactions that enable the introduction of diverse substituents. These systems typically employ bulky phosphine ligands such as tri-tert-butylphosphine and specialized ligands like Xphos to achieve high conversion rates and selectivity. The optimization of palladium-catalyzed systems has involved systematic investigation of catalyst loading, ligand selection, base choice, and solvent systems.

Recent developments in catalytic systems have focused on the use of iridium-based pincer complexes for multicomponent pyrimidine synthesis. These systems enable the direct synthesis of pyrimidines from amidines and alcohols through sequential condensation and dehydrogenation reactions. The iridium-catalyzed approach offers advantages in terms of substrate scope and functional group tolerance, with yields reaching up to 93% for various pyrimidine derivatives.

Green Chemistry Approaches

Solvent-Free Synthesis Protocols

The development of solvent-free synthesis protocols represents a significant advancement in the sustainable production of 2,4-dimethylpyrimidin-5-ol, addressing environmental concerns associated with traditional organic solvent usage. These approaches typically employ solid-state reactions, mechanochemistry, or neat reaction conditions to achieve product formation without the need for organic solvents.

Nano-catalyzed solvent-free synthesis has emerged as a particularly effective approach, with zinc aluminum oxide (ZnAl₂O₄) nanoparticles demonstrating excellent catalytic activity for pyrimidine formation. The nano ZnAl₂O₄ catalyst exhibits superior performance compared to bulk materials due to its larger surface area of 63 square meters per gram. This approach enables room temperature synthesis with reaction times as short as two minutes, achieving excellent yields while eliminating solvent requirements.

The mechanochemical approach involves grinding of reactants in the presence of catalytic amounts of solid catalysts, providing an extremely simple and cost-effective protocol. This method has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating the versatility of solvent-free protocols. The grinding-based approach offers advantages in terms of reaction rate, with products being obtained in significantly shorter times compared to solution-phase reactions.

Solid acid catalysts have also been employed in solvent-free synthesis protocols, with various heterogeneous catalytic systems showing effectiveness for pyrimidine formation. These catalysts can be easily recovered and recycled, making the process more economically viable for large-scale applications. The recyclability of nano ZnAl₂O₄ catalysts has been demonstrated through five consecutive reaction cycles without loss of catalytic activity.

Biocatalytic Pathways for Sustainable Production

Biocatalytic approaches to 2,4-dimethylpyrimidin-5-ol synthesis offer unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. These methods typically employ enzymes or whole-cell biocatalysts to facilitate specific transformations that would be difficult to achieve using traditional chemical methods.

Enzymatic synthesis has been successfully applied to the production of pyrimidine nucleosides through transglycosylation reactions catalyzed by thermostable nucleoside phosphorylases. These enzymes enable the direct synthesis of nucleoside derivatives from their corresponding nucleobases through coupled phosphorolysis and glycosylation reactions. The use of aqueous reaction systems in biocatalytic approaches greatly reduces the environmental impact compared to organic solvent-based methods.

The optimization of biocatalytic systems involves careful control of reaction conditions including pH, temperature, substrate concentrations, and enzyme loading. Research has shown that optimal conditions for pyrimidine nucleoside synthesis include reaction temperatures of 60-80°C, pH values around 9, and specific enzyme-to-substrate ratios. The thermostability of the enzymes used enables operation at elevated temperatures, which can improve reaction rates and substrate solubility.

Lipase-catalyzed synthesis represents another biocatalytic approach that has been applied to pyrimidine derivative production. The use of immobilized lipases such as Lipozyme TL IM in combination with inorganic bases provides effective catalytic systems for condensation and transesterification reactions. These systems operate under mild conditions and can be easily recovered and reused, contributing to the sustainability of the overall process.

Comparative Analysis of Synthetic Efficiency

Yield Optimization Strategies Across Methodologies

The comparative evaluation of different synthetic methodologies for 2,4-dimethylpyrimidin-5-ol production reveals significant variations in yield performance depending on the specific approach employed. Classical cyclocondensation methods typically achieve yields in the range of 75-85% under optimized conditions, while modern catalytic approaches can achieve yields exceeding 90% in certain cases.

The Biginelli-type cyclocondensation reactions using iron(III) catalysts with trimethylsilyl iodide enhancement have demonstrated yields ranging from moderate to high depending on the specific substrate combination and reaction conditions. Antimicrobial screening data from these studies indicates that certain derivatives show enhanced biological activity, suggesting that yield optimization should be balanced with product quality considerations.

Continuous flow synthesis approaches offer competitive yields while providing additional advantages in terms of reaction time and process control. The two-step tandem synthesis in microreactors achieves yields of 34.8-69.1% depending on the specific substrate combination, with monosaccharide derivatives generally providing higher yields than disaccharide analogs. The ability to optimize each reaction step independently in continuous flow systems enables fine-tuning of conditions to maximize overall process efficiency.

Palladium-catalyzed approaches demonstrate excellent conversion rates, with optimized conditions achieving 99% conversion within 30 minutes. The systematic optimization of catalyst selection, ligand choice, base systems, and solvent effects has enabled the development of highly efficient protocols. The use of cesium carbonate as base in 1,4-dioxane solvent with bis(tri-tert-butylphosphine)palladium catalyst and Xphos ligand represents the optimized conditions for this approach.

Byproduct Formation and Purification Challenges

The formation of byproducts represents a significant challenge in the synthesis of 2,4-dimethylpyrimidin-5-ol, with different synthetic methodologies producing distinct impurity profiles that require specific purification strategies. Classical acid-catalyzed cyclocondensation reactions can lead to the formation of regioisomeric products, over-cyclized compounds, and hydrolysis products that complicate purification efforts.

The Biginelli reaction pathway can generate multiple side products including open-chain ureide intermediates that fail to cyclize completely. The formation of these byproducts is often dependent on reaction conditions such as pH, temperature, and catalyst loading. Studies have shown that maintaining acidic conditions with pH values between 4 and 5 helps promote proper cyclization while minimizing side product formation.

Continuous flow synthesis offers advantages in terms of byproduct control due to the precise control of reaction conditions and residence times. The ability to optimize temperature, flow rates, and mixing conditions independently for each reaction step enables minimization of side reactions. However, the formation of solid precipitates can cause blockage issues in microreactor systems, requiring careful optimization of solvent systems to maintain product solubility.

Purification challenges vary significantly depending on the synthetic approach employed. Classical methods often require multiple recrystallization steps from appropriate solvent systems such as aqueous ethanol mixtures. The formation of hydrochloride salts during acid-catalyzed synthesis can facilitate purification through differential solubility properties, but may require additional neutralization steps to obtain the free base form of the product.

Modern catalytic systems have enabled the development of more selective synthetic protocols that minimize byproduct formation. The use of heterogeneous catalysts facilitates catalyst recovery and reduces product contamination. However, the presence of metal residues from catalytic systems may require specific purification protocols to meet pharmaceutical grade specifications for intermediates destined for drug synthesis applications.

Halogenation at the Pyrimidine Ring

The halogenation of 2,4-Dimethylpyrimidin-5-ol represents a fundamental electrophilic substitution reaction that proceeds via the formation of a cationic intermediate. The electron-deficient nature of the pyrimidine ring, combined with the electron-withdrawing effect of the nitrogen atoms, renders electrophilic substitution considerably more challenging than in analogous pyridine derivatives [1] [2].

The regioselectivity of halogenation is primarily controlled by the electronic properties of the existing substituents. The hydroxyl group at position 5 exhibits a strong electron-donating effect through resonance, activating the adjacent position 6 toward electrophilic attack. This activation overcomes the inherent electron deficiency of the pyrimidine nucleus [1].

Halogenation Mechanism and Conditions

Chlorination of 2,4-Dimethylpyrimidin-5-ol typically requires the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride. The reaction proceeds through the formation of a chloronium ion intermediate, which subsequently attacks the most electron-rich position of the pyrimidine ring. Under these conditions, the C-6 position emerges as the preferred site for substitution due to the ortho-directing effect of the hydroxyl group [4] [5].

Research has demonstrated that bromination can be achieved using bromine in the presence of aluminum chloride at temperatures ranging from 0 to 50°C. The bromination process exhibits higher regioselectivity than chlorination, with yields typically ranging from 60-80% for the 6-bromo derivative [4].

For iodination, the use of iodine in combination with silver nitrate has proven effective. The silver cation acts as a Lewis acid, facilitating the formation of the iodonium intermediate. The reaction proceeds optimally at temperatures between 25-80°C, yielding the 6-iodo derivative in 50-70% yield [4] [5].

Substituent Effects on Halogenation

The presence of methyl groups at positions 2 and 4 significantly influences the halogenation pattern. These electron-donating alkyl substituents increase the electron density of the pyrimidine ring, thereby enhancing its susceptibility to electrophilic attack. The cumulative effect of the hydroxyl group and the methyl substituents creates a pronounced preference for substitution at the C-6 position [1].

Comparative studies have shown that the substitution pattern dramatically affects reactivity. For instance, 4,6-dimethylpyrimidin-5-ol exhibits different halogenation behavior compared to the 2,4-dimethyl isomer, with the former showing reduced reactivity due to steric hindrance around the reactive site [6].

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group in 2,4-Dimethylpyrimidin-5-ol serves as a nucleophilic center capable of undergoing both alkylation and acylation reactions. These transformations are crucial for the synthesis of various functionalized derivatives and represent important synthetic pathways for molecular modification.

Alkylation Reactions

The alkylation of the hydroxyl group proceeds through a nucleophilic substitution mechanism, typically requiring the presence of a suitable base to deprotonate the hydroxyl group. The resulting alkoxide anion acts as a nucleophile, attacking alkyl halides or other suitable electrophiles [7] [8].

Optimal conditions for alkylation involve the use of potassium carbonate as a base in dimethylformamide at temperatures ranging from 60-100°C. Under these conditions, primary alkyl halides react readily to form the corresponding ethers in yields of 70-90%. The reaction exhibits high selectivity for O-alkylation over N-alkylation, particularly when sterically hindered alkylating agents are employed [7] [8].

The regioselectivity of alkylation can be influenced by the choice of base and solvent. Stronger bases such as sodium hydride in aprotic solvents favor O-alkylation, while weaker bases in protic solvents may lead to competitive N-alkylation at the pyrimidine nitrogen atoms [7] [9].

Acylation Reactions

Acylation of the hydroxyl group represents a highly selective transformation that can be achieved under mild conditions. The reaction typically employs acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine [8] [9].

The acylation process exhibits remarkable selectivity for the hydroxyl group over other potential nucleophilic sites. This selectivity arises from the enhanced nucleophilicity of the hydroxyl oxygen compared to the pyrimidine nitrogen atoms. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates the leaving group to form the ester product [8] [9].

Pivaloyl Chloride Acylation

The use of pivaloyl chloride as an acylating agent has proven particularly effective for the functionalization of 2,4-Dimethylpyrimidin-5-ol. The bulky nature of the pivaloyl group provides steric protection and enhances the selectivity of the reaction. Under these conditions, yields of 80-95% can be achieved for the pivaloate ester [8] [9].

The high selectivity observed with pivaloyl chloride is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents side reactions and enhances the preference for O-acylation over N-acylation. This selectivity is particularly important when working with compounds containing multiple nucleophilic sites [8] [9].

Aroyl Halide Acylation

Aroyl halides, including benzoyl chloride and substituted benzoyl chlorides, react effectively with 2,4-Dimethylpyrimidin-5-ol under mild conditions. The reaction typically proceeds in the presence of pyridine at temperatures ranging from room temperature to 50°C, yielding the corresponding aroyl esters in 70-90% yield [8] [9].

The electronic nature of the aroyl halide significantly influences the reaction rate and selectivity. Electron-withdrawing substituents on the aroyl group enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields. Conversely, electron-donating substituents reduce the reactivity but often improve the selectivity of the transformation [8] [9].

Coordination Chemistry

Metal Complex Formation with Transition Metals

The coordination chemistry of 2,4-Dimethylpyrimidin-5-ol with transition metals represents a fascinating area of study that combines the Lewis basic properties of the pyrimidine nitrogen atoms with the potential for hydroxyl group coordination. The compound acts as a versatile ligand capable of forming stable complexes with a wide range of transition metals [10] [11] [12].

Coordination Modes and Geometries

The coordination behavior of 2,4-Dimethylpyrimidin-5-ol is primarily dictated by the electronic properties of the metal center and the steric requirements of the coordination environment. The compound most commonly functions as a bidentate ligand, coordinating through the pyrimidine nitrogen atom and the hydroxyl oxygen [10] [13].

For divalent transition metals such as copper(II), nickel(II), and cobalt(II), the preferred coordination mode involves the formation of five-membered chelate rings. The resulting complexes typically adopt distorted octahedral geometries, with the pyrimidine ligand occupying two coordination sites and additional ligands completing the coordination sphere [10] [13].

The stability of these metal complexes varies significantly depending on the metal ion involved. Copper(II) complexes exhibit particularly high stability, with formation constants ranging from log K = 8.2 to 9.5. This enhanced stability is attributed to the Jahn-Teller effect, which stabilizes the square planar coordination geometry preferred by copper(II) [10] [13].

Electronic Effects in Metal Coordination

The electronic properties of the metal center play a crucial role in determining the coordination behavior of 2,4-Dimethylpyrimidin-5-ol. Hard metal centers such as iron(III) and chromium(III) show a strong preference for coordination through the hydroxyl oxygen, while soft metal centers like palladium(II) and platinum(II) prefer coordination through the pyrimidine nitrogen [11] [13].

The methyl substituents at positions 2 and 4 exert a significant electronic influence on the coordination behavior. These electron-donating groups increase the electron density at the pyrimidine nitrogen, enhancing its basicity and coordination ability. This effect is particularly pronounced for soft metal centers, where the increased electron density at nitrogen leads to stronger metal-ligand bonds [11] [13].

Spectroscopic Characterization

The formation of metal complexes with 2,4-Dimethylpyrimidin-5-ol can be readily monitored using various spectroscopic techniques. Infrared spectroscopy reveals characteristic changes in the hydroxyl stretching frequency upon coordination, with a typical shift from 3200-3400 cm⁻¹ in the free ligand to 3100-3250 cm⁻¹ in the coordinated complex [10] [13].

Nuclear magnetic resonance spectroscopy provides detailed information about the coordination environment. The pyrimidine proton signals typically show downfield shifts upon coordination, reflecting the deshielding effect of the metal center. The magnitude of these shifts correlates with the strength of the metal-ligand interaction [10] [13].

Ligand Design for Catalytic Applications

The structural features of 2,4-Dimethylpyrimidin-5-ol make it an attractive scaffold for the design of catalytic systems. The combination of nitrogen and oxygen donor atoms provides opportunities for fine-tuning the electronic properties of metal centers, while the hydroxyl group offers potential for secondary coordination sphere interactions [14] [15].

Pincer Ligand Design

The incorporation of 2,4-Dimethylpyrimidin-5-ol into pincer ligand architectures has emerged as a promising approach for catalyst design. The pyrimidine nucleus can serve as the central coordinating unit, with additional donor groups attached to create tridentate coordination environments [14] [15].

Research has demonstrated that pyrimidine-based pincer complexes exhibit enhanced catalytic activity compared to their pyridine analogues. This improvement is attributed to the increased electron-withdrawing nature of the pyrimidine ring, which enhances the electrophilicity of the metal center and facilitates substrate activation [14] [15].

Cooperative Catalysis

The hydroxyl group in 2,4-Dimethylpyrimidin-5-ol provides opportunities for cooperative catalysis through hydrogen bonding interactions with substrates. This secondary coordination sphere effect can dramatically enhance both the activity and selectivity of catalytic transformations [16] [14].

Studies have shown that the hydroxyl group can act as a proton shuttle, facilitating the transfer of protons during catalytic cycles. This mechanism is particularly important in hydrogenation and hydroformylation reactions, where the ability to deliver protons to specific sites on the substrate is crucial for achieving high selectivity [16] [14].

Heterogeneous Catalyst Design

The immobilization of 2,4-Dimethylpyrimidin-5-ol-based complexes on solid supports represents an active area of research. The hydroxyl group provides a convenient anchor point for attachment to various support materials, including silica, alumina, and polymer matrices [15] [17].

Heterogeneous catalysts based on supported 2,4-Dimethylpyrimidin-5-ol complexes have shown promising results in various transformations, including cross-coupling reactions, oxidation reactions, and asymmetric synthesis. The ability to recover and reuse these catalysts makes them attractive for industrial applications [15] [17].

Oxidation-Reduction Behavior

Tautomeric Equilibria in Solution

The tautomeric behavior of 2,4-Dimethylpyrimidin-5-ol in solution represents a complex equilibrium system that is highly dependent on pH, temperature, and solvent conditions. The compound can exist in multiple tautomeric forms, with the predominant species being determined by the specific solution conditions [18] [19] [20].

Keto-Enol Tautomerism

The primary tautomeric equilibrium involves the interconversion between the hydroxyl form (enol) and the corresponding ketone form. This equilibrium is influenced by several factors, including the stability of the resulting tautomers and the ability to form intramolecular hydrogen bonds [18] [19] [20].

In aqueous solution, the hydroxyl form typically predominates due to the stabilizing effect of intermolecular hydrogen bonding with water molecules. The hydroxyl group can participate in hydrogen bonding both as a donor and as an acceptor, leading to enhanced solvation and stabilization of this tautomer [18] [19] [20].

The position of the tautomeric equilibrium can be quantitatively assessed using nuclear magnetic resonance spectroscopy. Integration of the characteristic signals allows for the determination of the equilibrium constant, which varies from approximately 0.3 in polar protic solvents to 2.1 in nonpolar aprotic solvents [18] [19] [20].

Substituent Effects on Tautomerism

The methyl substituents at positions 2 and 4 exert a significant influence on the tautomeric equilibrium. These electron-donating groups increase the electron density at the pyrimidine ring, stabilizing the hydroxyl form through enhanced resonance interactions [18] [19] [20].

Comparative studies with related compounds have shown that the presence of additional electron-donating groups further stabilizes the hydroxyl form, while electron-withdrawing substituents favor the ketone tautomer. This relationship provides a means for fine-tuning the tautomeric equilibrium through judicious choice of substituents [18] [19] [20].

Solvent Effects

The choice of solvent dramatically affects the tautomeric equilibrium of 2,4-Dimethylpyrimidin-5-ol. Protic solvents such as water and alcohols favor the hydroxyl form through hydrogen bonding interactions, while aprotic solvents such as dimethyl sulfoxide and acetonitrile may favor the ketone form [18] [19] [20].

The dielectric constant of the solvent also plays a crucial role in determining the position of the equilibrium. High dielectric constant solvents stabilize the more polar tautomers, while low dielectric constant solvents favor the less polar forms [18] [19] [20].

Redox Stability Under Varying pH Conditions

The redox behavior of 2,4-Dimethylpyrimidin-5-ol is intimately connected to its protonation state and tautomeric equilibria. The compound exhibits complex pH-dependent electrochemical behavior that reflects the multiple ionization states accessible under different conditions [21] [22] [23].

Electrochemical Reduction

Electrochemical studies have revealed that 2,4-Dimethylpyrimidin-5-ol undergoes pH-dependent reduction processes. In acidic medium (pH 0-2), the compound exhibits a two-step reduction pattern, with the first wave corresponding to a three-electron process and the second wave involving a single-electron transfer [21] [24].

The reduction mechanism involves initial protonation of the pyrimidine ring, followed by electron transfer to form a neutral radical intermediate. Subsequent protonation and electron transfer steps lead to the formation of the fully reduced dihydropyrimidine derivative [21] [24].

Between pH 2 and 7.5, only the first reduction wave is observed, with its magnitude diminishing as the pH increases. This behavior reflects the decreasing concentration of protonated species at higher pH values, which are required for the reduction process to proceed [21] [24].

pH-Dependent Stability

The stability of 2,4-Dimethylpyrimidin-5-ol under different pH conditions varies significantly. In strongly acidic conditions (pH < 2), the compound exhibits enhanced stability due to protonation of the pyrimidine nitrogen, which reduces the electron density at the ring and decreases susceptibility to nucleophilic attack [22] [25].

At neutral pH (6-8), the compound shows optimal stability, with the hydroxyl form predominating and exhibiting resistance to both oxidation and reduction. This stability is attributed to the balanced electronic structure that results from the combination of electron-donating methyl groups and the electron-withdrawing pyrimidine ring [22] [25].

Under strongly basic conditions (pH > 10), the compound undergoes deprotonation of the hydroxyl group, leading to the formation of the alkoxide anion. This species is more susceptible to oxidation and may undergo degradation through various pathways, including ring-opening reactions [22] [25].

Redox Potential Measurements

Systematic studies of the redox potentials of 2,4-Dimethylpyrimidin-5-ol have revealed a complex dependence on pH and solution conditions. The first reduction potential varies linearly with pH in the range 0-8, with a slope of approximately -60 mV per pH unit, consistent with a proton-coupled electron transfer mechanism [22] [26].

The oxidation potential of the hydroxyl group shows a similar pH dependence, with values ranging from +0.85 V vs. NHE at pH 1 to +0.45 V vs. NHE at pH 13. This large pH dependence reflects the dramatic change in the electronic properties of the compound upon deprotonation [22] [26].

Catalytic Implications

The pH-dependent redox behavior of 2,4-Dimethylpyrimidin-5-ol has important implications for its use in catalytic applications. The ability to tune the redox properties through pH adjustment provides opportunities for developing pH-switchable catalytic systems [22] [14].

Research has demonstrated that metal complexes of 2,4-Dimethylpyrimidin-5-ol can function as pH-responsive catalysts, with activity that can be controlled by adjusting the solution pH. This behavior is particularly valuable for developing sustainable catalytic processes that can be easily controlled and recycled [22] [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant